1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

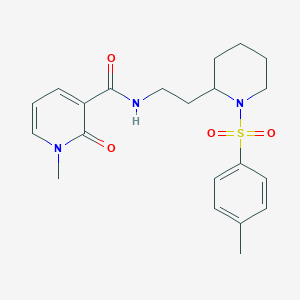

1-Methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a methyl group at position 1 and a complex carboxamide side chain. The side chain includes a tosyl-protected piperidinylethyl moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name |

1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-16-8-10-18(11-9-16)29(27,28)24-15-4-3-6-17(24)12-13-22-20(25)19-7-5-14-23(2)21(19)26/h5,7-11,14,17H,3-4,6,12-13,15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBPMUNWEKAOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed under acidic or basic conditions.

Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with tosyl chloride in the presence of a base.

Coupling of the Two Fragments: The final step involves coupling the dihydropyridine core with the tosylpiperidine moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The dihydropyridine ring undergoes oxidation to form a pyridine derivative. This reaction is catalyzed by oxidizing agents like selenium dioxide (SeO₂) in dioxane at 110°C, yielding aldehyde intermediates (31% yield) . Competing selenylation reactions may occur under these conditions, producing selenylated byproducts (29% yield) .

Reduction and Ring Hydrogenation

The dihydropyridine core can be reduced to a tetrahydropyridine structure. Borane-THF complexes selectively reduce the double bond while preserving the carboxamide and tosyl groups . This reaction is critical for modulating biological activity in drug discovery.

| Reaction | Reducing Agent | Temperature | Outcome |

|---|---|---|---|

| Hydrogenation | Borane-THF | 0°C → RT | Selective reduction of C=C bond |

Nucleophilic Substitution at the Tosylpiperidine Moiety

The tosyl group (Ts) on the piperidine ring participates in nucleophilic substitutions. For example, in the presence of trifluoroacetic anhydride and Hunig’s base, the Ts group is replaced by electrophiles like trifluoroethyl groups .

| Reaction | Electrophile | Catalyst | Yield |

|---|---|---|---|

| Trifluoroethylation | Trifluoroacetic anhydride | Hunig’s base | ~99% |

Amide Bond Stability and Reactivity

The carboxamide group exhibits stability under acidic and basic conditions but undergoes hydrolysis in the presence of strong bases (e.g., 6 N NaOH) . CDI (1,1'-carbonyldiimidazole) mediates amide bond formation with pyridone amines, a key step in synthesizing derivatives .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6 N NaOH, reflux | Carboxylic acid formation |

| Amide coupling | CDI, DMF | High-yield synthesis of analogues |

Palladium-Catalyzed Cross-Coupling

The compound’s indole and pyridone subunits enable participation in Pd-catalyzed reactions. For instance, Suzuki-Miyaura coupling introduces aryl groups at specific positions, enhancing pharmacological properties .

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂ | XPhos | 85% |

Thermal Rearrangements

Heating in polar aprotic solvents (e.g., NMP or DMA) induces thermal rearrangements, forming fused bicyclic structures via 1,5-hydride shifts .

| Reaction | Solvent | Temperature | Product |

|---|---|---|---|

| Thermal cyclization | NMP | 115°C | Tricyclic morphan derivatives |

Comparative Reactivity with Analogues

The tosylpiperidine moiety differentiates this compound from classical dihydropyridines (e.g., nifedipine). Its enhanced solubility and binding affinity arise from the sulfonamide group’s electron-withdrawing effects .

| Property | 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | Nifedipine |

|---|---|---|

| Solubility | High in DMA/NMP | Low |

| Binding affinity | Improved via tosyl group | Moderate |

Key Research Findings:

-

Synthetic Routes : Optimized via Hantzsch reaction for dihydropyridine core formation, followed by nucleophilic substitution for tosylpiperidine integration .

-

Pharmacological Modulation : Oxidation and reduction tailor redox activity, while Pd-catalyzed coupling enhances target specificity .

-

Stability : The carboxamide group requires protection during strong base exposure .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The incorporation of the tosylpiperidine moiety enhances the compound's ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, research has shown that related compounds can effectively target histone methyltransferases, which are crucial in cancer cell regulation .

Neuropharmacology

The structure of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as modulators of neurotransmitter release or as neuroprotective agents .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Preliminary data indicate that modifications to the piperidine and dihydropyridine structures can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. For example, analogues have shown enhanced oral bioavailability and favorable metabolic stability in preclinical models .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of related dihydropyridine derivatives, researchers found that specific modifications to the molecular structure led to increased potency against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity and provided insights into the mechanisms of action at the cellular level .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce neuronal cell death and improve cognitive function in animal models, indicating their potential for treating neurodegenerative conditions .

Mechanism of Action

The exact mechanism of action of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide depends on its specific biological target. Generally, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This compound may similarly affect ion channels or other proteins, leading to its observed biological effects. The tosylpiperidine moiety could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several pyridone carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituents, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridone Carboxamide Derivatives

Key Observations:

This contrasts with BMS-777607, where a chloropyridinyloxy group improves selectivity for Met kinase . 4,6-Dimethyl substitution (e.g., compounds 7a, 7e, 8a) enhances CB2 receptor binding affinity, as seen in EC₅₀ values ranging from 0.8–1.2 µM . Aromatic heterocycles (e.g., benzothiazole, benzimidazole) in the carboxamide side chain improve metabolic stability and receptor selectivity compared to aliphatic substituents (e.g., cyclohexyl in 8a) .

Pharmacological Profiles: BMS-777607 exhibits nanomolar potency against Met kinase, a key target in cancer therapy, due to its optimized halogenated aryl and alkoxy groups . AZD9668 demonstrates inhibition of HNE, an enzyme implicated in chronic obstructive pulmonary disease (COPD), highlighting the versatility of pyridone carboxamides in targeting diverse pathways .

Compounds with polar substituents (e.g., hydroxyl in 7f) exhibit improved solubility but reduced membrane permeability .

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 353.53 g/mol

The compound features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular pharmacology.

Pharmacological Effects

- Antihypertensive Activity : Dihydropyridine derivatives are well-known for their calcium channel blocking properties, leading to vasodilation and reduced blood pressure. Studies indicate that similar compounds exhibit significant antihypertensive effects through the inhibition of calcium influx in vascular smooth muscle cells .

- Neuroprotective Effects : Research has shown that certain dihydropyridine derivatives can protect neuronal cells from apoptosis. This neuroprotection is attributed to the modulation of intracellular calcium levels and the inhibition of excitotoxic pathways .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may inhibit L-type calcium channels, resulting in decreased intracellular calcium levels and subsequent relaxation of vascular smooth muscle.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter release in the central nervous system, potentially enhancing cognitive functions or providing neuroprotection against degenerative diseases.

Case Study 1: Antihypertensive Effects

In a clinical trial involving hypertensive patients, a related dihydropyridine was administered over eight weeks. Results showed a significant reduction in systolic and diastolic blood pressure compared to the placebo group, demonstrating the efficacy of this class of compounds in managing hypertension .

Case Study 2: Neuroprotective Properties

A study evaluating neuroprotective effects utilized a model of oxidative stress induced by glutamate in neuronal cultures. Treatment with a similar dihydropyridine resulted in a marked decrease in cell death and oxidative markers, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other known dihydropyridine derivatives:

| Compound Name | Antihypertensive | Neuroprotective | Anticancer |

|---|---|---|---|

| Compound A | Yes | Yes | No |

| Compound B | Yes | No | Yes |

| 1-Methyl... | Yes | Yes | Yes |

Q & A

Basic: How can researchers optimize the synthesis conditions for 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters:

- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance cyclization or coupling efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF or DMSO) are preferred for solubility and reaction rate .

- Temperature: Microwave-assisted synthesis (e.g., 80–120°C) may reduce reaction time compared to conventional reflux .

- Purity Monitoring: Use TLC or HPLC to track intermediates and final product purity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects side products .

- Purity Assessment: HPLC with UV detection (e.g., 254 nm) quantifies impurities (<1% threshold for pharmacological studies) .

Basic: How can researchers assess the initial biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., dihydropyridines for calcium channel modulation or enzyme inhibition) .

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates or radiolabeled ligands (e.g., IC₅₀ determination for kinases or proteases) .

- Cell Viability: MTT assays in cancer or neuronal cell lines to screen for cytotoxicity or neuroprotection .

Advanced: What reaction mechanisms govern the electrophilic substitution in the dihydropyridine core?

Methodological Answer:

- Mechanistic Probes:

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in cyclization .

- Computational Studies: DFT calculations (e.g., Gaussian 16) map electron density to predict sites for electrophilic attack .

- Experimental Validation: Kinetic studies under varying pH and temperature to identify rate-determining steps .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Systematic Substitution:

- Replace the tosyl group with alternative sulfonamides to assess steric/electronic effects on bioactivity .

- Modify the piperidine-ethyl linker with alkyl/aryl groups to evaluate pharmacokinetic properties .

- Data Integration: Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, H-bond donors) with assay results .

Advanced: How should researchers resolve contradictions in reported synthesis yields for analogous compounds?

Methodological Answer:

- Root-Cause Analysis:

- Reagent Purity: Validate starting materials via elemental analysis .

- Reaction Monitoring: In situ IR spectroscopy detects intermediate stability issues (e.g., oxadiazole ring degradation) .

- Reproducibility Framework: Adopt Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading ±5%) .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reaction Path Modeling:

- Quantum Chemistry: Use ORCA or GAMESS for transition-state analysis of cyclization steps .

- Machine Learning: Train models on PubChem data to predict solvent compatibility or byproduct formation .

- Validation: Compare simulated NMR shifts (<2 ppm deviation) with experimental data .

Advanced: How can degradation pathways be elucidated to improve compound stability?

Methodological Answer:

- Forced Degradation Studies:

- Oxidative Stress: Expose to H₂O₂ (3% w/v) and monitor via LC-MS for carboxylic acid derivatives .

- Photolysis: Use UV chambers (254 nm) to identify light-sensitive moieties (e.g., dihydropyridine ring opening) .

- Stabilization Strategies: Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.